molecular formula C11H14N4O4S B12421324 6-Methylmercaptopurine riboside-d3

6-Methylmercaptopurine riboside-d3

Cat. No.: B12421324
M. Wt: 301.34 g/mol
InChI Key: ZDRFDHHANOYUTE-YZLHILBGSA-N
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Description

6-Methylmercaptopurine riboside-d3 is a modified thiopurine nucleoside. It is a deuterated form of 6-Methylmercaptopurine riboside, which is known for its antiviral and anticancer properties. This compound is used in various scientific research applications due to its ability to inhibit purine synthesis and its involvement in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylmercaptopurine riboside-d3 involves the incorporation of deuterium atoms into the 6-Methylmercaptopurine riboside molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes multiple purification steps, such as crystallization and chromatography, to ensure the final product meets the required specifications for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-Methylmercaptopurine riboside-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms of the compound .

Mechanism of Action

6-Methylmercaptopurine riboside-d3 exerts its effects by inhibiting purine synthesis, which is essential for DNA and RNA synthesis. This inhibition disrupts the replication of viral genomes and the proliferation of cancer cells. The compound targets enzymes involved in purine metabolism, such as inosine-5′-monophosphate dehydrogenase and thiopurine methyltransferase, leading to the accumulation of toxic metabolites that induce cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14N4O4S

Molecular Weight

301.34 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylsulfanyl)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3

InChI Key

ZDRFDHHANOYUTE-YZLHILBGSA-N

Isomeric SMILES

[2H]C([2H])([2H])SC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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